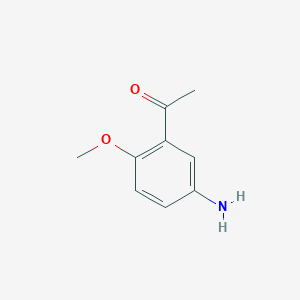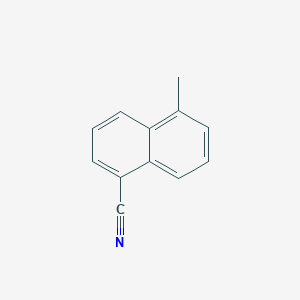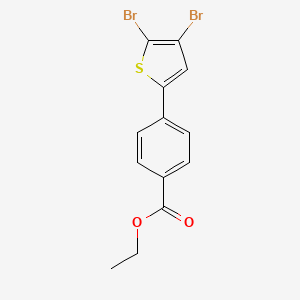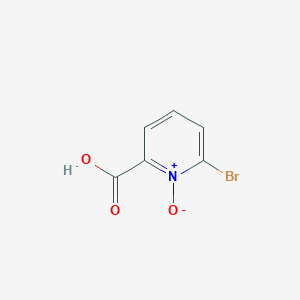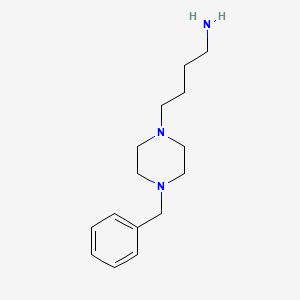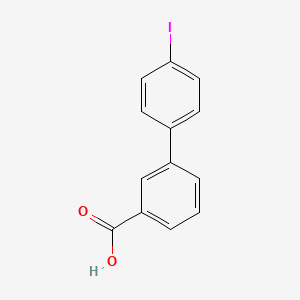
4'-Iodobiphenyl-3-carboxylic acid
Overview
Description
4’-Iodobiphenyl-3-carboxylic acid is an organic compound with the molecular formula C13H9IO2 It is a derivative of biphenyl, where an iodine atom is substituted at the 4’ position and a carboxylic acid group is attached at the 3 position of the biphenyl ring
Biochemical Analysis
Biochemical Properties
4’-Iodobiphenyl-3-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles. Additionally, the carboxylic acid group allows for interactions with enzymes involved in carboxylation and decarboxylation reactions. For instance, 4’-Iodobiphenyl-3-carboxylic acid can interact with carboxylase enzymes, facilitating the transfer of carboxyl groups to other substrates .
Cellular Effects
The effects of 4’-Iodobiphenyl-3-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4’-Iodobiphenyl-3-carboxylic acid has been shown to modulate the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This modulation can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 4’-Iodobiphenyl-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The iodine atom in the compound can form halogen bonds with amino acid residues in proteins, influencing their conformation and activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and ionic interactions with enzyme active sites, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression by altering the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Iodobiphenyl-3-carboxylic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term exposure to 4’-Iodobiphenyl-3-carboxylic acid in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 4’-Iodobiphenyl-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, 4’-Iodobiphenyl-3-carboxylic acid can induce toxic effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .
Metabolic Pathways
4’-Iodobiphenyl-3-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can undergo metabolic transformations such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can affect the levels of metabolites and influence metabolic flux, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4’-Iodobiphenyl-3-carboxylic acid is transported and distributed through specific transporters and binding proteins. The compound can interact with membrane transporters, facilitating its uptake into cells. Once inside, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and activity within different cellular compartments .
Subcellular Localization
The subcellular localization of 4’-Iodobiphenyl-3-carboxylic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4’-Iodobiphenyl-3-carboxylic acid may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and modification. This localization can influence the compound’s effects on cellular processes and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Iodobiphenyl-3-carboxylic acid typically involves the iodination of biphenyl derivatives followed by carboxylation. One common method is the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of biphenyl is coupled with an iodine source under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: While specific industrial production methods for 4’-Iodobiphenyl-3-carboxylic acid are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4’-Iodobiphenyl-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more oxidized state like a carboxylate salt.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce extended biphenyl systems.
Scientific Research Applications
4’-Iodobiphenyl-3-carboxylic acid has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4’-Iodobiphenyl-3-carboxylic acid depends on its specific application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific derivative and its intended use.
Comparison with Similar Compounds
4’-Bromobiphenyl-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine.
4’-Chlorobiphenyl-3-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.
4’-Fluorobiphenyl-3-carboxylic acid: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 4’-Iodobiphenyl-3-carboxylic acid is unique due to the presence of the iodine atom, which can participate in specific types of reactions, such as halogen bonding and heavy atom effects, that are not as prominent with lighter halogens like fluorine, chlorine, or bromine. This makes it particularly useful in certain synthetic and research applications.
Properties
IUPAC Name |
3-(4-iodophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIVQLVJWMCPDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567335 | |
| Record name | 4'-Iodo[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57498-62-1 | |
| Record name | 4'-Iodo[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


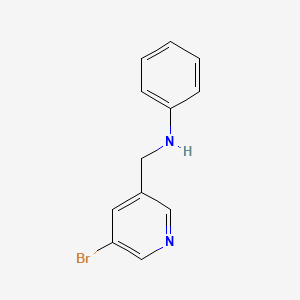


![5-Chloro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B1628082.png)
![5-(thiophen-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1628083.png)
![5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1628084.png)


